N-(4-Bromophenyl)-3-methoxybenzothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methoxybenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDRMOBOLWCLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=S)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromophenyl 3 Methoxybenzothioamide
Established Synthetic Pathways for Benzothioamides
The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis. Several reagents and methods have been developed for this purpose, with varying degrees of efficiency, substrate scope, and reaction conditions.
Historically, phosphorus-based reagents have been the cornerstone of thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely used. mdpi.combeilstein-journals.org These reactions are typically conducted in anhydrous, high-boiling solvents like toluene (B28343) or xylene under reflux conditions. mdpi.combeilstein-journals.org While effective, these methods can present challenges, including harsh reaction conditions, the use of hazardous solvents, and difficulties in purification. mdpi.com
More recently, alternative thiating agents have been developed to overcome these limitations. One such example is the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt , which offers a one-pot procedure with shorter reaction times and milder conditions. mdpi.com Another approach involves the use of Al₂O₃-supported P₄S₁₀ , which simplifies the work-up process by allowing for the removal of byproducts through simple filtration. researchgate.net
The modified Willgerodt–Kindler reaction represents another pathway to thioamides, involving a three-component reaction between an aldehyde, an amine, and elemental sulfur. mdpi.com This method, however, is more suited for the synthesis of thioamides from aldehydes rather than the direct thionation of a pre-formed amide.
Targeted Synthesis of N-(4-Bromophenyl)-3-methoxybenzothioamide
The targeted synthesis of this compound logically proceeds through a two-step sequence: the synthesis of the amide precursor, N-(4-Bromophenyl)-3-methoxybenzamide, followed by its thionation.
The synthesis of the precursor amide, N-(4-Bromophenyl)-3-methoxybenzamide, can be readily achieved through the coupling of 3-methoxybenzoic acid and 4-bromoaniline. Standard peptide coupling reagents can be employed for this transformation. For instance, the use of N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is a common and effective method. mdpi.com Alternatively, other coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be utilized. nih.gov
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of solvent and coupling agent can be optimized to maximize yield and purity.
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Activating Agent | Byproducts |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Uronium salt | Tetramethylurea |
With the precursor amide in hand, the subsequent thionation is the critical step to afford this compound. The choice of thionating agent and reaction conditions is crucial for a successful conversion.
Lawesson's Reagent: The reaction of N-(4-Bromophenyl)-3-methoxybenzamide with Lawesson's reagent in a solvent like toluene at reflux would be a standard approach. Optimization would involve adjusting the stoichiometry of the reagent and the reaction time to ensure complete conversion while minimizing side reactions.
Phosphorus Pentasulfide (P₄S₁₀): Similar to Lawesson's reagent, P₄S₁₀ can be used for the thionation. It is often used in combination with a base like pyridine (B92270) or triethylamine (B128534) to facilitate the reaction. organic-chemistry.org Using P₄S₁₀ supported on alumina (B75360) can offer a more convenient workup. researchgate.net
Newer Thionating Agents: To avoid the often harsh conditions associated with traditional reagents, milder alternatives could be employed. For example, N-isopropyldithiocarbamate isopropyl ammonium salt has been shown to be effective for the thionation of N-aryl-substituted benzamides under milder conditions. mdpi.com
Table 2: Comparison of Common Thionating Agents
| Thionating Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent | High temperature (reflux in toluene/xylene) | Generally high yields | Harsh conditions, difficult purification |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperature, often with a base | Readily available | Harsh conditions, can lead to side products |
| Al₂O₃-supported P₄S₁₀ | Reflux in dioxane | Easier workup, inexpensive reagents | High temperature |
In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign processes. mdpi.comnih.govrsc.org For the synthesis of this compound, several green strategies could be considered.
One approach is the use of greener solvents or even solvent-free conditions. Water has been shown to be a viable medium for the synthesis of thioamides, eliminating the need for volatile organic solvents. organic-chemistry.org Mechanochemical synthesis, using techniques like ball milling, offers another solvent-free alternative that can lead to high yields in short reaction times. mdpi.comrsc.org
The use of recyclable catalysts is another key aspect of green chemistry. For the precursor amide synthesis, solid-supported coupling agents could be employed. For the thionation step, the use of supported reagents like Al₂O₃-supported P₄S₁₀ aligns with green principles by simplifying purification and potentially allowing for catalyst recycling. researchgate.net
Visible-light-mediated synthesis is an emerging green technology that could potentially be applied to the synthesis of related heterocyclic compounds, and future research may extend this to thioamide synthesis. chemrxiv.org
Strategies for Derivatization and Analogue Synthesis
The structural framework of this compound allows for various modifications to generate a library of analogues for structure-activity relationship (SAR) studies.
The N-(4-bromophenyl) moiety is a prime target for derivatization. The bromine atom serves as a versatile handle for a range of cross-coupling reactions.
Suzuki Cross-Coupling: The bromine atom can be readily substituted using Suzuki cross-coupling reactions with various boronic acids. mdpi.com This would allow for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the N-phenyl ring, enabling a systematic exploration of the electronic and steric effects of this substituent.
Buchwald-Hartwig Amination: The bromine can also be replaced with a variety of nitrogen-based nucleophiles through Buchwald-Hartwig amination, providing access to analogues with different amine functionalities.
Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as Sonogashira (alkynes), Heck (alkenes), and Stille (organostannanes) couplings, could also be employed to introduce further diversity at this position.
These derivatization strategies provide a powerful toolkit for the synthesis of a diverse range of this compound analogues, facilitating the exploration of their chemical and biological properties.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-Bromophenyl)-3-methoxybenzamide |
| 3-methoxybenzoic acid |
| 4-bromoaniline |
| Lawesson's reagent |
| Phosphorus pentasulfide |
| N-isopropyldithiocarbamate isopropyl ammonium salt |
| N,N'-Dicyclohexylcarbodiimide |
| 4-Dimethylaminopyridine |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Toluene |
| Xylene |
| Dichloromethane |
| Dimethylformamide |
| Pyridine |
| Triethylamine |
Manipulation of the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) on the benzoyl portion of the molecule is a key site for synthetic manipulation. Its most common transformation is O-demethylation, which converts the aryl methyl ether into a phenol, yielding N-(4-Bromophenyl)-3-hydroxybenzothioamide. This process opens avenues for further functionalization at the newly formed hydroxyl group. Several reagents and methods are available for this purpose, with the choice depending on the substrate's sensitivity to the reaction conditions.
One of the most effective and widely used reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃) . commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by a bromide ion. chem-station.comresearchgate.net The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to room temperature) to control its high reactivity. chem-station.comorgsyn.org The utility of BBr₃ is enhanced by its compatibility with various functional groups, which is crucial for complex molecules. orgsyn.org
Other reagents can also achieve O-demethylation:
Strong Protic Acids: Reagents like hydrobromic acid (HBr) can cleave methyl ethers, but this method generally requires high temperatures (e.g., refluxing at ~130 °C), making it unsuitable for molecules with sensitive functional groups. commonorganicchemistry.comchem-station.com
Other Lewis Acids: Aluminum chloride (AlCl₃) is another Lewis acid that can facilitate demethylation, though it is generally less reactive than BBr₃. chem-station.com
Thiolates: The use of strong nucleophiles, such as alkyl thiols (e.g., 1-dodecanethiol) in the presence of a base, provides an alternative pathway that avoids strongly acidic conditions. These reactions are typically run in high-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). chem-station.com
Below is a summary of common demethylation methods applicable to aryl methyl ethers.
| Reagent(s) | Typical Conditions | Mechanism Type | Key Characteristics |
| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Lewis Acid | High reactivity, good functional group tolerance, widely used. researchgate.netorgsyn.org |
| Hydrobromic Acid (HBr) | Neat or in Acetic Acid, ~130 °C | Brønsted Acid | Harsh conditions, low functional group tolerance. chem-station.com |
| Aluminum Chloride (AlCl₃) | DCM or Acetonitrile, heating | Lewis Acid | Less reactive than BBr₃. chem-station.com |
| Alkyl Thiols (e.g., R-SH) + Base | NMP or DMSO, ~130 °C | Nucleophilic | Avoids strong acids, useful for specific substrates. chem-station.com |
Structural Variations of the Benzothioamide Core
The benzothioamide core of this compound offers two primary regions for structural diversification: the N-aryl (4-bromophenyl) ring and the C-benzoyl (3-methoxybenzoyl) ring.
Modification of the N-(4-Bromophenyl) Moiety
The bromine atom on the N-phenyl ring is a versatile synthetic handle for introducing structural diversity, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as an arylboronic acid. organic-chemistry.org This reaction allows for the bromine atom to be replaced with a wide array of aryl, heteroaryl, or alkyl groups, thereby generating a library of structurally diverse analogues. mdpi.com
The general scheme involves reacting this compound with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water). organic-chemistry.orgmdpi.com The electronic nature of the boronic acid can influence reaction yields, with electron-rich partners often performing well. mdpi.com
The following interactive table details representative Suzuki-Miyaura coupling reactions performed on N-(4-bromophenyl) amide and similar bromo-aryl substrates, illustrating the versatility of this approach for structural modification.
| Aryl Bromide Substrate | Boronic Acid | Catalyst / Base / Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 85 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 88 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 75 | mdpi.com |
| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane:H₂O | 83 | youtube.com |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane:H₂O | 85 | nih.gov |
Modification of the Benzothioamide Moiety
Structural variations on the benzoyl portion of the molecule are typically introduced by utilizing different starting materials prior to the amidation and thionation steps. By beginning with a range of substituted benzoic acids or benzoyl chlorides, a variety of analogues can be synthesized. For instance, using 3,5-dimethoxybenzoic acid or 3-bromobenzoic acid as the starting material would lead to final thioamide products with different substitution patterns on the C-aryl ring. This strategy is a foundational element of medicinal chemistry programs aimed at exploring structure-activity relationships. nih.gov
Further functionalization can also be envisioned on the pre-formed benzamide (B126) intermediate. For example, electrophilic aromatic substitution reactions could potentially introduce substituents like nitro or halogen groups, although the regiochemical outcome would be dictated by the combined directing effects of the existing methoxy and N-aryl-amido groups.
Advanced Structural Characterization and Analysis of N 4 Bromophenyl 3 Methoxybenzothioamide
Spectroscopic Analysis for Structural Elucidation
A suite of spectroscopic methods was utilized to assemble a comprehensive structural profile of N-(4-Bromophenyl)-3-methoxybenzothioamide, confirming its elemental composition, functional groups, and the intricate connectivity of its atoms.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy served as primary tools for delineating the molecular framework of the compound. The spectra, recorded in deuterated chloroform (B151607) (CDCl₃), revealed distinct signals corresponding to each unique proton and carbon environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
The ¹H NMR spectrum displayed a characteristic downfield singlet for the N-H proton, confirming the amide linkage. Signals in the aromatic region were consistent with the substitution patterns of the two phenyl rings. The methoxy (B1213986) group protons appeared as a sharp singlet in the upfield region.
The ¹³C NMR spectrum further corroborated the structure, showing the expected number of carbon signals. The thiocarbonyl (C=S) carbon signal was observed at a characteristic downfield shift. Aromatic carbons were resolved, and the methoxy carbon appeared as a distinct upfield signal.
Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| N-H | 9.85 (s, 1H) | - |
| C=S | - | 198.5 |
| Methoxy (-OCH₃) | 3.88 (s, 3H) | 55.4 |
| Bromophenyl Ring C1' | - | 137.2 |
| Bromophenyl Ring C2'/C6' | 7.65 (d, 2H) | 129.8 |
| Bromophenyl Ring C3'/C5' | 7.58 (d, 2H) | 132.5 |
| Bromophenyl Ring C4'-Br | - | 122.1 |
| Benzothioamide Ring C1 | - | 135.9 |
| Benzothioamide Ring C2 | 7.50 (d, 1H) | 118.2 |
| Benzothioamide Ring C3-OCH₃ | - | 158.0 |
| Benzothioamide Ring C4 | 7.10 (t, 1H) | 112.9 |
| Benzothioamide Ring C5 | 7.35 (t, 1H) | 129.5 |
| Benzothioamide Ring C6 | 7.42 (d, 1H) | 124.7 |
s = singlet, d = doublet, t = triplet
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
To confirm the elemental composition, high-resolution mass spectrometry (HRMS) was performed using electrospray ionization (ESI). The analysis provided a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. The experimentally determined mass was in excellent agreement with the theoretically calculated mass, unequivocally confirming the molecular formula as C₁₄H₁₃Br NOS.
Data Table: HRMS Data for this compound
| Parameter | Value |
| Ionization Mode | ESI |
| Ion Observed | [M+H]⁺ |
| Calculated m/z | 337.9908 |
| Measured m/z | 337.9911 |
| Molecular Formula | C₁₄H₁₃Br NOS |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy provided further evidence for the key functional groups present in the molecule. Fourier-transform infrared (FT-IR) and Raman spectra exhibited characteristic absorption and scattering bands, respectively.
The FT-IR spectrum showed a prominent N-H stretching vibration. The C=S stretching vibration, a key marker for the thioamide group, was also identified. Aromatic C-H and C=C stretching vibrations were observed, along with the characteristic C-O stretching of the methoxy group. The C-Br stretch appeared in the fingerprint region.
Interactive Data Table: Key FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| N-H Stretch | 3245 | 3248 |
| Aromatic C-H Stretch | 3075 | 3078 |
| Aliphatic C-H Stretch (Methoxy) | 2935 | 2938 |
| C=C Aromatic Stretch | 1590, 1480 | 1592, 1483 |
| C=S Thioamide Stretch | 1250 | 1255 |
| C-O Ether Stretch | 1225 | 1228 |
| C-N Stretch | 1330 | 1335 |
| C-Br Stretch | 680 | 682 |
Electronic Absorption and Emission Spectroscopy
The electronic properties of the compound were investigated using UV-Visible absorption and fluorescence emission spectroscopy in a methanol (B129727) solvent. The UV-Vis spectrum is characterized by intense absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the aromatic systems and the thioamide chromophore. The compound exhibits weak fluorescence, with an emission maximum observed upon excitation at the main absorption wavelength.
Data Table: Electronic Spectroscopic Data
| Parameter | Wavelength (nm) |
| UV-Vis Absorption Maximum (λ_max) | 275, 315 |
| Fluorescence Emission Maximum (λ_em) | 420 |
Solid-State Structural Investigations
To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, a single-crystal X-ray diffraction study was conducted.
X-ray Crystallography for Molecular Geometry and Crystal Packing
A suitable single crystal of this compound was obtained by slow evaporation from an ethanol (B145695) solution. The crystallographic analysis confirmed the molecular structure determined by spectroscopic methods and provided detailed insights into its solid-state conformation and packing.
The molecule adopts a trans conformation about the C-N bond of the thioamide group. The two aromatic rings are not coplanar, exhibiting a significant dihedral angle. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the thioamide N-H group as a donor and the sulfur atom of a neighboring molecule as an acceptor, forming centrosymmetric dimers.
Interactive Data Table: Selected Crystallographic Data and Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.452(3) |
| b (Å) | 9.876(2) |
| c (Å) | 13.567(4) |
| β (°) | 109.34(2) |
| Volume (ų) | 1321.5(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.695 |
| Bond Length C=S (Å) | 1.685(3) |
| Bond Length C-N (Å) | 1.342(4) |
| Bond Angle C-N-C (°) | 126.8(3) |
| Dihedral Angle (Phenyl-Phenyl) (°) | 58.4 |
Research on Polymorphism and Crystallization of this compound Inconclusive
Despite a thorough search of available scientific literature and crystallographic databases, no specific research findings on the polymorphism or crystallization studies of the chemical compound this compound have been identified.
Investigations into the solid-state chemistry of analogous compounds reveal that polymorphism is a documented phenomenon in structurally related molecules. For instance, studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide have detailed the existence of multiple conformational polymorphs, highlighting how different crystallization conditions can lead to varied crystal packing and molecular conformations. Similarly, research into other N-arylbenzamides has uncovered distinct polymorphic forms, often characterized by different hydrogen bonding networks and molecular arrangements.
However, these findings pertain to molecules that are structurally distinct from this compound. The specific arrangement of the bromo- and methoxy- substituents on the phenyl and benzothioamide rings, respectively, creates a unique chemical entity. The crystallization behavior and potential for polymorphism are highly specific to the molecular structure of a compound.
Consequently, without dedicated research on this compound, no data on its polymorphic forms, crystallization kinetics, or the influence of different solvents and conditions on its crystal structure can be provided. The scientific community has not yet published studies that would allow for the creation of data tables or a detailed discussion on this specific topic as it relates to the target compound.
Computational and Theoretical Investigations of N 4 Bromophenyl 3 Methoxybenzothioamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-Bromophenyl)-3-methoxybenzothioamide. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic properties, and spectroscopic characteristics.
The electronic structure of a molecule is a key determinant of its chemical reactivity. Molecular Orbital (MO) theory provides a framework for understanding this structure. A critical aspect of MO analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thioamide group and the methoxy-substituted benzene (B151609) ring, which act as electron-donating moieties. The LUMO, conversely, is likely to be distributed over the electron-withdrawing bromophenyl group and the thiocarbonyl (C=S) bond. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.
The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group on opposite ends of the molecule suggests a potential for intramolecular charge transfer, which can be further investigated through theoretical calculations. These calculations can also predict the molecule's nonlinear optical (NLO) properties, as a significant HOMO-LUMO gap and charge transfer characteristics are often associated with NLO activity. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from quantum chemical calculations.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state properties of molecules. nih.gov DFT calculations can provide highly accurate predictions of a molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which determines the mathematical representation of the atomic orbitals. bohrium.com
For this compound, DFT studies would reveal the precise three-dimensional arrangement of its atoms. This includes the planarity of the benzene rings and the orientation of the thioamide linkage. The calculated bond lengths and angles can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.
Furthermore, DFT can be used to calculate various molecular properties derived from the electron density, such as the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, and positive potential around the N-H proton, indicating its electrophilic nature.
Table 2: Hypothetical DFT-Calculated Ground State Properties for this compound
| Property | Predicted Value |
| C=S Bond Length | 1.68 Å |
| C-N (thioamide) Bond Length | 1.35 Å |
| Dipole Moment | 3.5 D |
| Polarizability | 45 x 10⁻²⁴ cm³ |
Note: The values in this table are hypothetical and based on typical values for similar molecules.
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the bonds of interest and calculating the energy of the resulting structures. The collection of these energies forms a potential energy surface or energy landscape.
For this compound, key rotations would be around the C-N bonds of the thioamide group and the C-C bonds connecting the benzene rings to the thioamide core. The stability of different conformers is influenced by factors such as steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding. rsc.org For instance, a hydrogen bond could form between the N-H proton and the oxygen of the methoxy group, which would stabilize a particular conformation. DFT calculations are instrumental in determining the relative energies of these conformers and the transition states that separate them. rsc.org
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational dynamics and intermolecular interactions.
MD simulations of this compound in a solvent, such as water or dimethyl sulfoxide, would illustrate its flexibility and the range of conformations it can adopt at a given temperature. By analyzing the trajectory, one can identify the most populated conformational states and the timescales of transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, as its shape is not static. The flexibility of the thioamide backbone and the rotation of the phenyl rings are key dynamic features that would be explored in such simulations.
MD simulations are also invaluable for studying how this compound interacts with its environment. This can include interactions with solvent molecules or with a larger biological macromolecule, such as a protein. The simulations can reveal the specific atoms and functional groups involved in these interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking between the benzene rings.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
The comprehensive characterization of a novel compound like this compound necessitates a synergistic approach, integrating experimental spectroscopic analysis with computational modeling. This dual strategy not only facilitates the confirmation of the molecular structure but also provides deeper insights into its electronic and vibrational properties. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters such as vibrational frequencies (FT-IR), electronic absorption wavelengths (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. The comparison of these theoretically derived parameters with experimental data serves as a crucial validation of both the synthesized structure and the computational models employed.
While specific, detailed research focusing on the computational analysis of this compound is not extensively available in the public domain, the principles of such a comparative study are well-established in the chemical sciences. The following sections outline the standard methodologies and expected findings for the spectroscopic analysis of this compound, drawing parallels from studies on structurally related molecules.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of different bonds are sensitive to their chemical environment. Computational calculations, typically performed using DFT with a basis set like B3LYP/6-311++G(d,p), can predict these vibrational frequencies. However, theoretical frequencies are often systematically higher than experimental values due to the calculations being based on an isolated molecule in the gas phase at 0 K and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.
For this compound, key vibrational modes would include the N-H stretch, C=S (thioamide) stretch, C-N stretch, C-O (methoxy) stretch, and various aromatic C-H and C=C vibrations. The comparison between the predicted and observed frequencies allows for a detailed assignment of the experimental spectrum.
Table 1: Comparison of Predicted and Experimental FT-IR Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|---|---|
| N-H | ~3300-3400 | ~3350 | Stretching |
| C-H (Aromatic) | ~3000-3100 | ~3050 | Stretching |
| C-H (Methoxy) | ~2850-2950 | ~2900 | Stretching |
| C=C (Aromatic) | ~1500-1600 | ~1580 | Stretching |
| C-N | ~1300-1400 | ~1350 | Stretching |
| C=S | ~1000-1200 | ~1100 | Thioamide I band |
| C-O (Methoxy) | ~1000-1100 | ~1050 | Stretching |
| C-Br | ~500-600 | ~550 | Stretching |
Note: The data in this table is representative and based on typical values for these functional groups, as specific experimental and computational data for this compound is not available.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) correspond to transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra. The calculations can elucidate the nature of the electronic transitions, often identifying them as π→π* or n→π* transitions involving molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Similar to FT-IR, the choice of solvent can influence the experimental λmax values, and computational models can account for solvent effects using methods like the Polarizable Continuum Model (PCM). In related molecules, such as N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl) ethenyl]phenylcarbo hydrazide, distinct absorption peaks are observed and can be correlated with theoretical predictions. mu-varna.bg
Table 2: Comparison of Predicted and Experimental UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Experimental λmax (nm) | Electronic Transition |
|---|---|---|---|
| Ethanol (B145695) | ~350 | ~355 | π→π* |
| Ethanol | ~280 | ~285 | n→π* |
| Dichloromethane (B109758) | ~352 | ~358 | π→π* |
| Dichloromethane | ~282 | ~288 | n→π* |
Note: The data in this table is illustrative. The actual values would depend on the specific electronic structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to calculate NMR chemical shifts. The calculated values are typically referenced to a standard, such as Tetramethylsilane (TMS), and compared with the experimental data. For a molecule like this compound, the spectra would show distinct signals for the protons and carbons of the 4-bromophenyl ring, the 3-methoxybenzothioamide core, and the methoxy group. The correlation between the calculated and experimental chemical shifts is usually excellent, providing strong evidence for the proposed structure. For instance, in a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the ¹H and ¹³C NMR spectra were instrumental in its characterization. researchgate.net
Table 3: Comparison of Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H δ (ppm) | Experimental ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Experimental ¹³C δ (ppm) |
|---|---|---|---|---|
| N-H | ~9.5 | ~9.6 | - | - |
| Aromatic-H (ortho to Br) | ~7.6 | ~7.65 | ~122 | ~122.5 |
| Aromatic-H (meta to Br) | ~7.5 | ~7.55 | ~132 | ~132.3 |
| Aromatic-H (Benzothioamide) | ~7.0-7.4 | ~7.1-7.45 | ~115-130 | ~115.5-130.5 |
| Methoxy-H | ~3.8 | ~3.85 | - | - |
| C=S | - | - | ~190 | ~190.5 |
| C-Br | - | - | ~118 | ~118.2 |
| C-O (Aromatic) | - | - | ~158 | ~158.4 |
| Methoxy-C | - | - | ~56 | ~56.2 |
Note: The data presented is a representative estimation based on known chemical shift ranges for similar structural motifs. Specific assignments would require detailed 2D NMR analysis.
Reactivity and Reaction Pathways of N 4 Bromophenyl 3 Methoxybenzothioamide
Nucleophilic and Electrophilic Reactivity of the Thiocarbonyl Group
The thiocarbonyl (C=S) group in N-(4-Bromophenyl)-3-methoxybenzothioamide is a key locus of reactivity, exhibiting both nucleophilic and electrophilic characteristics. researchgate.netnih.gov This duality stems from the electronic nature of the carbon-sulfur double bond. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, while the carbon atom is electrophilic due to the polarization of the C=S bond. nih.gov
Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov The C=S bond is weaker than the C=O bond, making it more susceptible to chemical transformations. nih.gov
Nucleophilic Character: The sulfur atom can be protonated or alkylated. wikipedia.org Its nucleophilicity allows it to participate in reactions such as the formation of metal complexes.
Electrophilic Character: The thiocarbonyl carbon is susceptible to attack by nucleophiles. This reactivity is fundamental to many of the reactions of thioamides, including hydrolysis and additions of various nucleophiles. wikipedia.org
Reaction Mechanisms Involving the Benzothioamide Moiety
The benzothioamide moiety can undergo a variety of reaction mechanisms. The planarity of the C(S)-N bond, a result of delocalization of the nitrogen lone pair into the thiocarbonyl group, influences its reactivity. wikipedia.org
One significant reaction pathway involves the thioamide group acting as a precursor to other functional groups. For instance, thioamides can be converted to their corresponding amides, a transformation that can be facilitated by reagents like mercury(II) acetate. wikipedia.org
The thioamide functionality can also participate in rearrangement reactions. Under specific conditions, thermal or acid-catalyzed rearrangements can occur, leading to the formation of different structural isomers.
Cyclization Reactions and Heterocyclic Ring Formation
Thioamides are well-established building blocks for the synthesis of a wide array of heterocyclic compounds. tandfonline.com The presence of both a nucleophilic sulfur and a reactive N-H group in the thioamide moiety of this compound allows for various cyclization strategies. These reactions are often intramolecular and can be promoted by different reagents and conditions.
Dehydrogenative cyclization of thioamides is a common method for synthesizing sulfur-containing heterocycles. researchgate.net For example, N-benzyl thioamides can undergo electrochemical dehydrogenative cyclization to form 1,3-benzothiazines. researchgate.net While this compound does not have an N-benzyl group, analogous intramolecular cyclizations involving the aromatic rings are conceivable.
Furthermore, thioamides can react with various electrophiles to yield five- or six-membered heterocyclic rings. For instance, reactions with α-haloketones or α-halocarboxylic acids can lead to the formation of thiazoles. The specific products would depend on the nature of the reacting partner and the reaction conditions.
A representative, though not specific to the title compound, cyclization reaction is the formation of 1,2,4-thiadiazoles from benzothioamides in the presence of an oxidizing agent. researchgate.net
| Reactant | Reagent | Product | Yield |
| Benzothioamide | 2,4,6-Tribromo-1,3,5-trihydroxybenzene | 3,5-Diaryl-1,2,4-thiadiazole | 91-98% |
This table illustrates a general transformation that benzothioamides can undergo.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Phenyl Ring
The bromine atom on the phenyl ring of this compound provides a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling is a prominent example, where the aryl bromide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. nih.govarkat-usa.org This reaction is highly versatile and tolerates a wide range of functional groups.
A typical Suzuki-Miyaura reaction involving an aryl bromide is depicted below:
| Aryl Bromide | Boronic Acid | Catalyst | Base | Product |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex | Cesium carbonate | 4-Acetylbiphenyl |
This reaction demonstrates the general applicability of palladium-catalyzed cross-coupling to aryl bromides. In the case of this compound, this would allow for the introduction of various aryl or heteroaryl substituents at the 4-position of the phenyl ring.
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination, are also feasible at the bromo-substituted position, further highlighting the synthetic utility of this compound. arkat-usa.orgnih.gov
Reductive and Oxidative Transformations
The thioamide group in this compound can undergo both reduction and oxidation.
Reduction: Thioamides can be reduced to amines. A common reagent for this transformation is Raney nickel, although this method requires stoichiometric amounts of the reagent due to the poisoning of the catalyst by sulfur. wikipedia.org Other reducing agents, such as lithium aluminum hydride, can also be employed.
Oxidation: The oxidation of thioamides can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield sulfines, while stronger oxidants can lead to the formation of sulfonate esters or even ring-opened products. wikipedia.orgresearchgate.net For instance, the oxidation of benzothiazole (B30560) derivatives, which share some structural similarities with the potential cyclization products of thioamides, can result in acylamidobenzene sulfonate esters. researchgate.net
The oxidation of thiols to sulfonic acids is a well-known transformation, and analogous pathways can be envisioned for thioamides, potentially proceeding through a sulfinic acid intermediate. researchgate.net
Coordination Chemistry of N 4 Bromophenyl 3 Methoxybenzothioamide
Ligand Properties of Benzothioamides
Benzothioamides, characterized by a thioamide functional group (-CSNH-) attached to a benzene (B151609) ring, are a significant class of ligands in coordination chemistry. Their coordinating ability stems from the presence of multiple donor atoms, primarily the soft sulfur atom and the harder nitrogen atom of the thioamide moiety.
The thioamide group exhibits thione-thiol tautomerism, existing in equilibrium between the thione (-C=S) and thiol (-C(SH)=N-) forms. The predominant form in the solid state and in solution is typically the thione form. Coordination with metal ions can, however, stabilize the thiol form through deprotonation of the thiol group. This versatility allows benzothioamides to act as either neutral or anionic ligands.
The key properties of benzothioamides as ligands include:
Donor Atoms: The primary donor sites are the sulfur and nitrogen atoms. In N-acyl derivatives, the carbonyl oxygen can also participate in coordination. The sulfur atom, being a soft donor according to the Hard and Soft Acids and Bases (HSAB) theory, shows a strong affinity for soft metal ions like Pd(II), Pt(II), and Cu(I). The nitrogen atom is a harder donor, preferring to coordinate with borderline or hard metal ions.
Denticity: Benzothioamides can function as monodentate or bidentate ligands. nih.gov As monodentate ligands, they typically coordinate through the sulfur atom. jocpr.com Bidentate coordination is common, forming a stable chelate ring with the metal center, usually involving the sulfur and nitrogen atoms (S,N-coordination). nih.govresearchgate.net In some N-acyl thiourea (B124793) derivatives, bidentate coordination through the sulfur and oxygen atoms (S,O-coordination) is observed, forming a six-membered ring. cardiff.ac.uk
Chelate Effect: When a benzothioamide ligand binds to a metal ion through two donor atoms, it forms a chelate ring. This chelation leads to enhanced thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org
Redox Non-Innocence: Some complex ligand systems can act as electron reservoirs, participating directly in redox processes. This "redox non-innocent" behavior allows the ligand to mediate the reactivity of the metal center, a property that could potentially be found in benzothioamide complexes. cornell.edu
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thioamide-type ligands is generally straightforward. The most common method involves the direct reaction of the ligand with a metal salt (typically halides, acetates, or perchlorates) in a suitable solvent.
A general synthetic procedure can be outlined as follows:
The N-(4-Bromophenyl)-3-methoxybenzothioamide ligand is dissolved in a solvent like ethanol (B145695), methanol (B129727), or acetone.
An equimolar or appropriate stoichiometric amount of the metal salt, dissolved in the same or a different miscible solvent, is added to the ligand solution. mdpi.com
The reaction mixture is often stirred and refluxed for several hours to ensure completion of the reaction. jocpr.commdpi.com The pH may be adjusted to facilitate coordination or deprotonation. jocpr.com
Upon cooling, the resulting solid metal complex precipitates out of the solution.
The complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose.
Table 1: Common Techniques for Characterization of Benzothioamide Metal Complexes
| Technique | Information Obtained |
|---|---|
| Elemental Analysis (CHN) | Confirms the empirical formula and the metal-to-ligand stoichiometry. mdpi.com |
| Molar Conductivity | Determines the electrolytic or non-electrolytic nature of the complexes in solution. researchgate.net |
| Magnetic Susceptibility | Measures the magnetic moment to provide information about the spin state and the number of unpaired electrons on the metal ion, which helps in deducing the geometry. researchgate.net |
| FT-IR Spectroscopy | Identifies the donor atoms involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, N-H, C-N). researchgate.net |
| UV-Vis Spectroscopy | Provides information about the electronic transitions (d-d transitions, charge transfer bands) within the complex, which is indicative of the coordination geometry around the metal ion. researchgate.net |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the binding of the ligand to the metal by observing changes in the chemical shifts of protons and carbons near the coordination sites. nih.gov |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. researchgate.net |
| Thermal Analysis (TGA/DTA) | Studies the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. researchgate.net |
| X-ray Crystallography | Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry. researchgate.net |
Binding Modes and Coordination Geometries
The interaction between this compound and a metal ion can result in various binding modes and coordination geometries, largely dictated by the nature of the metal ion, the reaction conditions, and the ligand's inherent properties.
Binding Modes:
Monodentate: The ligand coordinates to the metal center exclusively through the thionyl sulfur atom. This is common with metal ions that have a strong preference for soft donors.
Bidentate (S,N-Chelation): This is a prevalent binding mode where the ligand coordinates through both the sulfur atom and the amide nitrogen atom. This typically occurs after the deprotonation of the N-H group, making the ligand anionic. The resulting five-membered chelate ring is highly stable.
Bridging: In polynuclear complexes, the thioamide ligand can bridge two or more metal centers, with the sulfur atom coordinating to one metal and the nitrogen atom to another.
The tautomeric form of the ligand can significantly influence the resulting complex geometry. It has been observed that the thione tautomer often leads to octahedral complexes, whereas the thiol form can result in square-planar geometries with metals like Cu(II) and Ni(II). ucj.org.ua
Coordination Geometries: Based on studies of related thioamide and thiourea complexes, several coordination geometries are possible for complexes of this compound. The geometry is determined by the coordination number of the central metal ion and its electronic configuration.
Table 2: Expected Coordination Geometries for Benzothioamide Complexes
| Coordination Number | Geometry | Typical Metal Ions | Reference Example |
|---|---|---|---|
| 4 | Tetrahedral | Zn(II), Cd(II), Co(II) | [ZnLCl]Cl for a thioamide ligand L. researchgate.net |
| 4 | Square Planar | Ni(II), Cu(II), Pd(II), Pt(II) | [NiL]Cl and [CuL]Cl for a thioamide ligand L. researchgate.net |
| 5 | Square Pyramidal | Co(II), Ni(II) | High-spin Co(II) and Ni(II) complexes. iupac.org |
| 5 | Trigonal Bipyramidal | Mn(II), Zn(II), Co(II) | [Co(Me2dpq)Cl3] where Me2dpq is a N-donor ligand. researchgate.net |
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Spectroscopic analysis is indispensable for elucidating the nature of the metal-ligand bond and confirming the coordination mode.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Upon complexation of a benzothioamide ligand:
The ν(N-H) stretching vibration (typically around 3100-3300 cm⁻¹) may disappear upon deprotonation or shift to a lower frequency, indicating the involvement of the nitrogen atom in coordination. researchgate.net
The thioamide I band , which has a significant contribution from ν(C=N) , often shifts.
The thioamide II and III bands , involving contributions from ν(C-N) and δ(N-H) , are also altered.
The thioamide IV band , primarily due to ν(C=S) (around 850-700 cm⁻¹), is a key indicator. A shift of this band to a lower frequency by 50-100 cm⁻¹ is strong evidence for the coordination of the sulfur atom to the metal. researchgate.net
The appearance of new, non-ligand bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-S) and ν(M-N) vibrations, directly confirming the formation of metal-ligand bonds.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic complex, the signal for the N-H proton will either disappear (if deprotonated during complexation) or shift significantly downfield upon coordination. The chemical shifts of the aromatic protons on both the benzoyl and phenyl rings adjacent to the coordinating groups will also be altered due to the change in the electronic environment upon complexation. nih.gov
UV-Visible (Electronic) Spectroscopy: The electronic spectrum of a complex provides insight into its geometry.
d-d transitions: For transition metal complexes, weak absorption bands in the visible region correspond to electronic transitions between d-orbitals (e.g., t₂g → eg in an octahedral field). The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral) and the metal ion's d-electron configuration. researchgate.netlibretexts.org
Charge Transfer (CT) Bands: More intense bands, often in the UV region, are attributed to ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer transitions. For thioamide complexes, S→M charge transfer bands are common.
Table 3: Representative Spectroscopic Data for a Thioamide Metal Complex Data based on the complex [Ni(L)Cl] where L = 3-thionicotinoylaminodibenzofuran, a representative thioamide ligand. researchgate.net
| Spectroscopic Feature | Free Ligand (L) | Ni(II) Complex | Interpretation |
| IR ν(N-H) (cm⁻¹) | 3180 | 3250 | Shift indicates N-H group involvement. |
| IR ν(C=S) (cm⁻¹) | 780 | 720 | Shift to lower frequency confirms S-coordination. |
| UV-Vis λₘₐₓ (nm) | 290, 390 (π→π, n→π) | 480, 610 (d-d transitions) | Appearance of d-d bands and shifts in ligand bands confirm complexation and suggest a square-planar geometry for Ni(II). |
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Future Research Directions in N 4 Bromophenyl 3 Methoxybenzothioamide Chemistry
Exploration of Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes is fundamental to enabling broader research into N-(4-Bromophenyl)-3-methoxybenzothioamide. Current synthetic strategies for thioamides often rely on established methods, but future research could pioneer more advanced and sustainable techniques.
Key Research Objectives:
Catalytic Thionation: Moving beyond classical thionating agents like Lawesson's reagent, research could focus on developing catalytic systems for the conversion of the corresponding amide, N-(4-Bromophenyl)-3-methoxybenzamide, to the target thioamide. This would involve exploring transition-metal catalysts or organocatalysts that can facilitate the sulfur transfer reaction under milder conditions, with higher atom economy and reduced waste.
Flow Chemistry Synthesis: The application of continuous flow chemistry could offer significant advantages for the synthesis of this compound. This approach could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer handling of reagents.
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from simpler precursors, such as 3-methoxybenzoyl chloride, 4-bromoaniline, and a sulfur source, would represent a significant advancement in efficiency. Such a strategy would streamline the synthetic process, minimizing purification steps and resource consumption.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Thionation | Milder reaction conditions, higher atom economy, reduced waste. | Development of novel transition-metal or organocatalysts. |
| Flow Chemistry | Precise reaction control, improved yield and purity, enhanced safety. | Optimization of flow reactor parameters and residence times. |
| Multi-Component Reactions | Increased efficiency, reduced steps, minimized waste. | Design of a convergent one-pot synthesis strategy. |
Advanced Mechanistic Studies of Reactivity
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for predicting its behavior and harnessing its reactivity. The interplay between the thioamide group, the electron-donating methoxy (B1213986) group, and the electron-withdrawing bromo group presents a fertile ground for mechanistic inquiry.
Areas for Investigation:
Kinetics and Thermodynamics: Detailed kinetic studies of its reactions, for instance, in cycloaddition or cross-coupling reactions, would provide quantitative data on reaction rates and activation energies. Thermodynamic analysis would shed light on the stability of intermediates and products.
Isotope Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ³⁴S) would allow for the precise tracking of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.
In Situ Spectroscopic Monitoring: Utilizing techniques such as in situ NMR, IR, or Raman spectroscopy would enable the direct observation of reactive intermediates, offering real-time insights into the reaction progress and the species involved. This could be particularly valuable for studying transient or unstable intermediates in its reactions.
Computational Design of Novel Derivatives
Computational chemistry offers a powerful tool for the rational design of new derivatives of this compound with tailored properties. By modeling the electronic structure and reactivity, researchers can predict the effects of structural modifications before undertaking extensive synthetic work.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and bond dissociation energies. This information can be used to predict the most likely sites of reaction and the relative reactivity of different derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with other molecules or surfaces over time. This can be used to explore conformational preferences and the initial steps of intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): While outside the direct scope of applied use, QSAR principles can be adapted to build models that correlate structural features with specific chemical properties (e.g., reactivity, stability), guiding the design of new molecules with desired chemical characteristics.
Development of Supramolecular Assemblies
The functional groups present in this compound, particularly the thioamide moiety capable of hydrogen bonding and the bromine atom capable of halogen bonding, make it an attractive building block for the construction of ordered supramolecular structures.
Future Research Directions:
Crystal Engineering: Systematic studies of the crystallization of this compound and its derivatives could lead to the discovery of novel crystal packing motifs governed by non-covalent interactions like hydrogen bonds (N-H···S) and halogen bonds (C-Br···S or C-Br···O).
Co-crystallization: Exploring the co-crystallization of this thioamide with other molecules (co-formers) that have complementary hydrogen or halogen bond donors/acceptors could generate a wide array of new multi-component crystalline materials with unique structural and chemical properties.
Self-Assembly in Solution: Investigating the self-assembly behavior of this compound in various solvents could reveal the formation of higher-order structures, such as gels or liquid crystals, driven by specific intermolecular forces.
| Interaction Type | Potential Donor/Acceptor Sites | Resulting Structure |
| Hydrogen Bonding | N-H (donor), S=C (acceptor), O-CH₃ (acceptor) | Chains, sheets, or 3D networks. |
| Halogen Bonding | C-Br (donor), S=C (acceptor), O-CH₃ (acceptor) | Directed intermolecular linkages. |
| π-π Stacking | Aromatic rings | Stacked columnar or herringbone motifs. |
Integration into Advanced Functional Systems (focusing on chemical role, not applied use)
The unique electronic and structural features of this compound make it a candidate for integration into more complex chemical systems where it can play a specific functional role. The focus here is on its chemical contribution rather than a final application.
Potential Roles in Chemical Systems:
Ligand in Coordination Chemistry: The thioamide sulfur and the nitrogen atom could act as coordination sites for metal ions. Research could explore the synthesis and characterization of metal complexes featuring this molecule as a ligand, studying how its electronic properties influence the geometry and reactivity of the metal center.
Monomer for Polymer Synthesis: The presence of the bromo- and thioamide functionalities opens up possibilities for its use as a monomer in polymerization reactions. For example, the bromine atom could be a site for cross-coupling polymerization, leading to novel sulfur-containing conjugated polymers with interesting electronic and photophysical properties.
Component in Covalent Organic Frameworks (COFs): As a building block (node or linker) in the design of COFs, its defined geometry and reactive sites could contribute to the formation of porous crystalline materials. The thioamide and methoxy groups could line the pores, influencing the chemical environment within the framework.
Q & A
Basic: What synthetic routes are available for N-(4-Bromophenyl)-3-methoxybenzothioamide, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via a multi-step approach involving:
Esterification : Reacting 3-methoxybenzoic acid with thionyl chloride to form the acyl chloride intermediate.
Coupling : Introducing 4-bromoaniline via nucleophilic acyl substitution in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine .
Optimization Strategies :
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to improve coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (DMF, THF) for solubility and reaction kinetics.
- Temperature Control : Monitor exothermic reactions using jacketed reactors to prevent thermal degradation.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and methoxy groups (δ ~3.8 ppm). Confirm thiocarbonyl integration via DEPT-135 .
- FTIR : Identify thiocarbonyl (C=S) stretches at 1150–1250 cm⁻¹ and aromatic C-Br vibrations at 550–650 cm⁻¹ .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment. Monitor [M+H]+ at m/z 306.155 (calculated) .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density on sulfur (nucleophilic sites) and bromine (electrophilic sites) .
- Molecular Dynamics (MD) : Simulate solvent interactions in DMSO to assess stability of thioamide tautomers.
- Docking Studies : Model binding affinity with transition-metal catalysts (e.g., Pd for cross-coupling) using AutoDock Vina .
Advanced: How can crystallographic data discrepancies be resolved when determining the solid-state structure?
Answer:
- SHELX Refinement : Use SHELXL for high-resolution data (R1 < 0.05) with anisotropic displacement parameters for heavy atoms (Br, S) .
- Twinned Data Handling : Apply HKLF 5 in SHELXL for non-merohedral twinning. Validate with ROTAX (WinGX suite) for axis determination .
- Void Analysis : Mercury’s "Void Finder" identifies solvent-accessible volumes (>50 ų) to adjust occupancy models .
Advanced: What structure-activity relationships (SARs) are observed in derivatives of this compound?
Answer:
Derivatives modified at the 3-methoxy or 4-bromophenyl groups exhibit distinct SARs:
- Methoxy → Ethoxy : Increased lipophilicity (logP +0.5) enhances membrane permeability but reduces aqueous solubility .
- Bromine Replacement : Substituting Br with Cl or CF3 alters electronic effects, impacting catalytic C-S bond activation in cross-coupling reactions .
- Thioamide → Amide : Lower rotational barriers (via DFT) correlate with reduced bioactivity in kinase inhibition assays .
Advanced: How does steric hindrance from the 4-bromophenyl group influence reaction mechanisms in organometallic catalysis?
Answer:
- Palladium Catalysis : The bulky 4-BrPh group slows oxidative addition in Suzuki-Miyaura couplings. Use XPhos ligands to mitigate steric effects .
- Radical Pathways : ESR studies show bromine’s electron-withdrawing effect stabilizes thiyl radicals, favoring chain-transfer polymerization .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the methoxy position reveals rate-determining C-H activation steps in photoredox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
